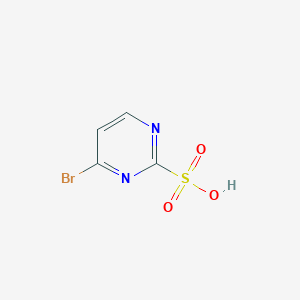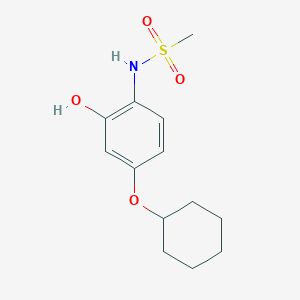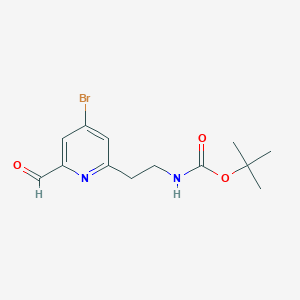
Tert-butyl 2-(4-bromo-6-formylpyridin-2-YL)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate is a chemical compound with the molecular formula C11H13BrN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a formyl group attached to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate typically involves the reaction of 4-bromo-6-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol, thiols in THF.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Azides, nitriles, and thiol derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 5-bromo-4-formyl-2-pyridinylcarbamate: Similar structure but with different substitution patterns on the pyridine ring.
Tert-butyl 2-(2-bromo-4-chlorophenoxy)ethylcarbamate: Contains a chlorophenoxy group instead of a formyl group.
Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Contains a chloro group instead of a bromo group.
Uniqueness
Tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C13H17BrN2O3 |
|---|---|
Poids moléculaire |
329.19 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-bromo-6-formylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-5-4-10-6-9(14)7-11(8-17)16-10/h6-8H,4-5H2,1-3H3,(H,15,18) |
Clé InChI |
RXXGLMRPJOJONI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



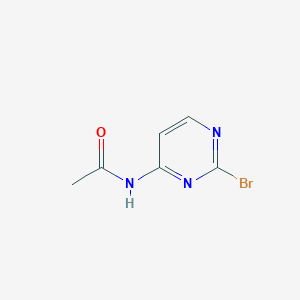
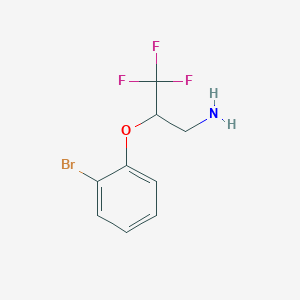
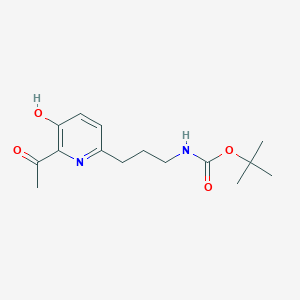
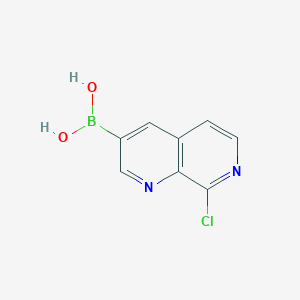

![9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14855191.png)
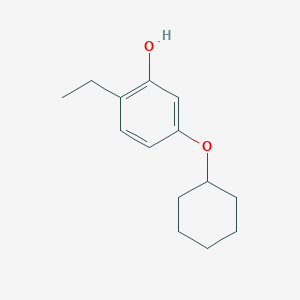
![Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate](/img/structure/B14855214.png)
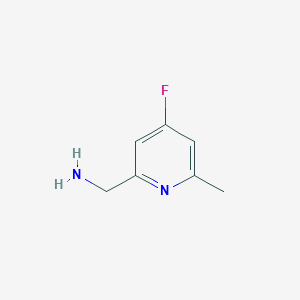
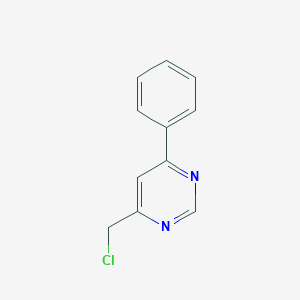
![N-[3-[2-(3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B14855241.png)
